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Key Interaction Studies at a Glance

The table below summarizes the main findings from recent scientific investigations into raltegravir

potassium's interactions in different solutions.

Study Experimental Key Measured Main Findings /
Focus Conditions Parameters Implications

| Interactions with KCl & a-Lactose [1] | - Temp: 288.15 K & 318.15 K

e Conc: 0.02to 0.1 mol.kg—*

e Solvents: Water, aqueous KCI, aqueous a-Lactose | Densities, speed of sound, viscosities, apparent
molar volume (V@), isentropic compressibility (kS), Jones-Dole coefficient (B), etc. | Study examines
drug's ability to form structures and the nature of hydrophilic/hydrophobic interactions. Parameters
help understand solute-solvent and solute-co-solute interactions [1]. | | pH & Divalent Metal Effects
[2] | - pH range: 1 to 8 (solubility), 1 to 9 (lipophilicity)

e Presence of Mg?*+ & Ca?* | Solubility, lipophilicity (log P), pKa, cellular permeativity (Caco-2
monolayers) | - pKa determined to be 6.7.

e Solubility decreases below pH 6.6.

¢ Permeativity significantly reduced at higher pH (8.5 vs. 5) and in the presence of Mg2* & Caz* [2]. | |
Basic Solubility Profile [3] | - Solvents: DMSO, Ethanol, Water | Solubility in mg/mL and mM | -
DMSO: 96 mg/mL (198.95 mM)
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e Ethanol: 10 mg/mL (20.72 mM)
e Water: Insoluble [3] |

Detailed Experimental Insights

For a deeper technical understanding, here are further details on the mechanisms and experimental

observations.

¢ Thermodynamic Study Methodology: The 2025 study employed a comprehensive suite of
techniques [1]. The densities and speeds of sound were used to calculate apparent molar volumes
((V_{\phi})) and apparent molar isentropic compressions ((K_{S, \phi})). These parameters,
especially their limiting values at infinite dilution ((V_{\phi}*{0}) and (K_{S, \phi}*{0})), provide
insight into the overall solute-solvent interaction strength. Viscosity measurements were analyzed
using the Jones-Dole equation to determine the B-coefficient, which is indicative of the solute's
structure-making or breaking tendency in solution. The workflow illustrates how raw experimental

data is processed to derive these key interaction parameters, as described in the study [1].
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Experimental Data:
- Density

- Speed of Sound

- Viscosity

Thermodynamic
Relationships

y

Calculated Parameters:

- Apparent Molar Volume (Vo)

- Isentropic Compressibility (kS)
- Jones-Dole B-Coefficient

Interpretation

Interaction Analysis:

- Solute-Solvent Interaction Strength

- Hydrophilic/Hydrophobic Balance

- Structure-Making/Breaking Tendency

Click to download full resolution via product page
Experimental Data to Analysis Workflow

Mechanism of pH and Metal Interaction: The pKa of 6.7 means raltegravir exists predominantly in
its ionized, water-soluble form at neutral to basic pH, and in its neutral, less-soluble form at acidic pH
[2]. This explains its poor solubility in water as reported by one source [3] and its precipitation at pH
levels at or below 6.6 [2]. The reduced permeativity in the presence of magnesium and calcium is
attributed to the drug's mechanism of action, which involves chelating divalent metal ions in the active
site of the HIV integrase enzyme. This same chelation can occur in the gastrointestinal tract, forming
complexes that impede absorption [2]. The following diagram illustrates how these factors influence

the drug's disposition.
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Factors Affecting Raltegravir Disposition

Research Considerations for Your Guide

Based on the gathered information, here are key points to strengthen your technical whitepaper:

¢ Acknowledge Methodological Gaps: You can note that while studies list many derived parameters,
the primary literature searched may not contain step-by-step protocols for every technique.
Standardized procedures for volumetric, acoustical, and viscometric measurements from official
pharmacopeias or foundational physical chemistry texts can be referenced to fill these gaps.

e Contextualize Solubility Data: The finding that Raltegravir potassium is "insoluble" in water [3]
seems to conflict with its known oral bioavailability. This highlights the difference between intrinsic
solubility and formulated drug product performance. Your guide should discuss how pharmaceutical
formulations use excipients to enhance the solubility and absorption of poorly soluble drugs [4].

¢ Incorporate Transport Mechanisms: Beyond solute-solvent interactions, the overall
pharmacokinetic profile is also shaped by cellular transport. Raltegravir is a substrate for efflux
transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548945?utm_src=pdf-body-img
https://www.smolecule.com/products/s548945?utm_src=pdf-body
https://www.selleckchem.com/datasheet/raltegravir-potassium-S524501-DataSheet.html
https://patents.google.com/patent/US20180169245A1/en
https://pubmed.ncbi.nlm.nih.gov/23981805/
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Inhibition of these transporters by other drugs (e.g., some protease inhibitors) can increase
raltegravir's intestinal absorption and accumulation in target cells [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23981805/
https://www.smolecule.com/products/s548945?utm_src=pdf-custom-synthesis
https://link.springer.com/article/10.1007/s10953-025-01489-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370743/
https://www.selleckchem.com/datasheet/raltegravir-potassium-S524501-DataSheet.html
https://patents.google.com/patent/US20180169245A1/en
https://pubmed.ncbi.nlm.nih.gov/23981805/
https://www.smolecule.com/products/b548945#raltegravir-potassium-solute-solvent-interactions-studies
https://www.smolecule.com/products/b548945#raltegravir-potassium-solute-solvent-interactions-studies
https://www.smolecule.com/products/b548945#raltegravir-potassium-solute-solvent-interactions-studies
https://www.smolecule.com/products/b548945#raltegravir-potassium-solute-solvent-interactions-studies
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548945?utm_src=pdf-bulk
https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s548945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

